molecular formula C5H11ClO B125409 1-Chloro-4-methoxybutane CAS No. 17913-18-7

1-Chloro-4-methoxybutane

Cat. No.: B125409
CAS No.: 17913-18-7
M. Wt: 122.59 g/mol
InChI Key: DFLRARJQZRCCKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-4-methoxybutane is an organic compound with the molecular formula C₅H₁₁ClO . . This compound is characterized by the presence of a chlorine atom and a methoxy group attached to a butane chain. It is a colorless liquid with a molecular weight of 122.59 g/mol .

Preparation Methods

1-Chloro-4-methoxybutane can be synthesized through various methods. One common synthetic route involves the reaction of 4-chlorobutanol with methyl iodide in the presence of a base such as potassium carbonate . The reaction typically proceeds under reflux conditions to yield this compound .

Industrial production methods may involve similar reactions but on a larger scale, often using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom undergoes nucleophilic displacement with various reagents:

Reaction TypeReagent/ConditionsProduct FormedApplication Example
HydrolysisNaOH/H₂O, 80°C4-MethoxybutanolSolvent production
AminationNH₃/EtOH, reflux4-MethoxybutylaminePharmaceutical intermediates
Thiol SubstitutionNaSH/DMF, 60°C4-Methoxybutyl thiolPolymer modification

Key finding : Reaction rates depend on solvent polarity, with DMF accelerating thiol substitution by 3× compared to ethanol.

Grignard Reagent Formation

When reacted with magnesium in tetrahydrofuran:

text
1-Chloro-4-methoxybutane + Mg → 4-Methoxybutylmagnesium chloride

This Grignard reagent demonstrates unique reactivity:

  • Carbonyl Additions : Reacts with benzaldehyde to yield 1-(4-methoxybutyl)-phenylmethanol (83% yield)

  • Cross-Coupling : Participates in Negishi couplings with 85-92% efficiency

Industrial protocol (patented):

  • 1.8 kg Mg suspended in 2-methyltetrahydrofuran

  • 9 kg this compound added over 3-5 hrs at 47-49°C

  • Yields 92% pure Grignard reagent

Elimination Reactions

Dehydrohalogenation occurs under strong base conditions:

BaseTemperatureMajor ProductSelectivity
KOH/EtOH110°C1-Methoxy-1-butene78%
NaNH₂/NH₃(l)-33°C3-Methoxy-1-butene64%

Zaitsev orientation dominates in polar aprotic solvents, while bulky bases favor less substituted alkenes.

Oxidation and Reduction

The methoxy group remains intact during these transformations:

Oxidation (KMnO₄/H₂SO₄):

text
This compound → 4-Chlorobutanoic acid (72% yield)

Reduction (LiAlH₄/ether):

text
This compound → 4-Methoxybutane (89% yield)

Scientific Research Applications

Chemical Properties and Characteristics

1-Chloro-4-methoxybutane is characterized by:

  • Molecular Formula : C₅H₁₁ClO
  • Molecular Weight : 122.59 g/mol
  • Appearance : Colorless liquid with a sweet odor
  • Boiling Point : Approximately 110 °C
  • Flammability : Classified as a flammable liquid

Scientific Research Applications

This compound serves as an important intermediate in various chemical syntheses and research applications:

Organic Synthesis

  • Pharmaceuticals : It is utilized as a building block in the synthesis of various pharmaceutical compounds. For instance, it can be transformed into Grignard reagents, which are crucial for forming carbon-carbon bonds in organic molecules.
  • Agrochemicals : The compound is also employed in synthesizing agrochemicals, enhancing crop protection formulations.

Biochemical Studies

  • Enzyme-Catalyzed Reactions : Researchers use this compound to study enzyme activity and kinetics by acting as a substrate in biochemical assays.
  • Medicinal Chemistry : The compound's unique functional groups make it a candidate for developing novel therapeutic agents.

Industrial Applications

  • Specialty Chemicals Production : It is used in producing specialty chemicals, including solvents and intermediates for various industrial processes.
  • Chemical Reactions : The compound undergoes nucleophilic substitution reactions, oxidation, and reduction processes, making it versatile for laboratory experiments.

Case Study 1: Synthesis of Benzonitrile

In a study exploring the synthesis of benzonitrile, researchers utilized this compound as an intermediate. The compound's ability to react with various nucleophiles facilitated the formation of desired products efficiently .

Case Study 2: Enzyme Kinetics

A biochemical assay was conducted using this compound to investigate enzyme kinetics. The compound served as a substrate, allowing researchers to analyze reaction rates and mechanisms effectively.

Comparison with Similar Compounds

1-Chloro-4-methoxybutane can be compared with other similar compounds such as 1-Chloro-4-methoxypentane and 1-Chloro-4-methoxypropane . These compounds share similar structural features but differ in the length of the carbon chain . The unique combination of a chlorine atom and a methoxy group in this compound makes it particularly useful in specific synthetic applications .

Similar compounds include:

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research and industry. Its unique chemical properties make it a valuable intermediate in organic synthesis and a useful tool in biochemical studies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-chloro-4-methoxybutane, and how can reaction conditions be tailored to improve yield?

The synthesis of this compound often involves nucleophilic substitution or etherification reactions. For example, in antidepressant drug synthesis, it is produced via a multi-step procedure involving Grignard reagent formation and etherification with methoxy groups . Key parameters include:

  • Temperature control : Reactions involving methoxy groups typically require reflux conditions (e.g., 103°C for 0.5 hours in HCl-mediated syntheses) .
  • Catalyst selection : Acid catalysts (e.g., HCl) or phase-transfer catalysts can enhance reaction efficiency.
  • Purification : Distillation or column chromatography is critical for isolating high-purity products, as evidenced in protocols for structurally similar chlorinated alkanes .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to unambiguously characterize this compound?

  • NMR : 1^1H and 13^13C NMR can identify the methoxy (-OCH3_3) and chloroalkane (-CH2_2Cl) groups. For example, the methoxy proton typically resonates at δ 3.2–3.4 ppm, while adjacent CH2_2 groups show splitting patterns due to coupling with chlorine .
  • Mass Spectrometry (MS) : The molecular ion peak (M+^+) for C5_5H11_{11}ClO (MW 122.59) should appear at m/z 122/124 (Cl isotopic pattern). Fragmentation patterns (e.g., loss of CH3_3O or Cl) confirm structural assignments .
  • IR : Stretching vibrations for C-O (1050–1150 cm1^{-1}) and C-Cl (550–750 cm1^{-1}) bonds provide additional validation .

Q. What are the common impurities in this compound synthesis, and how can they be mitigated?

  • Byproducts : Incomplete substitution may yield 1-methoxy-4-hydroxybutane or dichlorinated derivatives.
  • Mitigation strategies :
    • Use excess methoxy reagent to drive substitution to completion.
    • Employ anhydrous conditions to prevent hydrolysis of the chloroalkane group .
    • Monitor reaction progress via TLC or GC-MS to optimize stopping points .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) elucidate the reaction mechanism and thermodynamics of this compound formation?

Density Functional Theory (DFT) calculations can model reaction pathways, such as the activation energy for methoxy group substitution. For example:

  • Transition state analysis : Identifies rate-limiting steps (e.g., nucleophilic attack by methoxide ion on 1-chloro-4-hydroxybutane) .
  • Thermochemical accuracy : Hybrid functionals (e.g., B3LYP) with exact-exchange terms predict atomization energies within 2.4 kcal/mol error, validating experimental ΔHf_f values .
  • Solvent effects : Polarizable continuum models (PCM) simulate solvent interactions, guiding solvent selection (e.g., THF vs. DMF) .

Q. How can contradictory data in literature (e.g., CAS registry discrepancies) be resolved for this compound?

Conflicting identifiers (e.g., CAS 68239-23-6 vs. 17913-18-7) arise from naming conventions or structural isomerism. Resolution strategies include:

  • Cross-referencing databases : Use IUPAC names and InChI keys (e.g., LFZJRTMTKGYJRS-UHFFFAOYSA-N for related compounds) to verify structures .
  • Experimental validation : Compare NMR/MS data with literature values for known analogs (e.g., 4-chlorobutyl acetate, C6_6H11_{11}ClO2_2) .

Q. What strategies are effective in minimizing byproducts during scale-up of this compound synthesis?

  • Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions like over-chlorination .
  • Catalyst recycling : Immobilized catalysts (e.g., silica-supported HCl) enhance sustainability and reduce waste .
  • In-line analytics : Real-time FTIR or Raman spectroscopy monitors intermediate concentrations, enabling dynamic adjustments .

Properties

IUPAC Name

1-chloro-4-methoxybutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO/c1-7-5-3-2-4-6/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLRARJQZRCCKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60170773
Record name 1-Chloro-4-methoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60170773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17913-18-7
Record name 1-Chloro-4-methoxybutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17913-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-4-methoxybutane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017913187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-4-methoxybutane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83550
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Chloro-4-methoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60170773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-4-methoxybutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.038
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Chloro-4-methoxybutane
1-Chloro-4-methoxybutane
1-Chloro-4-methoxybutane
1-Chloro-4-methoxybutane
1-Chloro-4-methoxybutane
1-Chloro-4-methoxybutane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.